2-[[(4-Fluorophenyl)methyl-[(4-phenylmethoxyphenyl)methyl]amino]methyl]-1H-imidazole-5-carboxylic acid
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Overview
Description
MMPI-1154 is a promising novel cardio-cytoprotective imidazole-carboxylic acid matrix metalloproteinase-2 inhibitor. It has shown significant potential in reducing infarct size in models of acute myocardial infarction . This compound is part of a broader effort to develop effective inhibitors for matrix metalloproteinase-2, which plays a crucial role in various cardiovascular diseases .
Preparation Methods
The synthesis of MMPI-1154 involves the creation of substituted carboxylic acid derivatives based on imidazole and thiazole scaffolds . The synthetic route includes the generation of a focused library of imidazole and thiazole compounds, which are then docked to a three-dimensional model of matrix metalloproteinase-2. The compounds are tested using a medium throughput screening based on a fluorescent assay employing the matrix metalloproteinase-2 catalytic domain . Industrial production methods for MMPI-1154 are not extensively documented, but the synthesis involves standard organic chemistry techniques and conditions .
Chemical Reactions Analysis
MMPI-1154 undergoes various chemical reactions, including inhibition of matrix metalloproteinase-2, matrix metalloproteinase-13, matrix metalloproteinase-1, and matrix metalloproteinase-9 . The compound is effective in inducing apoptosis in cancer cells by inhibiting the activity of certain kinases involved in the growth and survival of these cells . Common reagents and conditions used in these reactions include imidazole and thiazole carboxylic acids, which are superior in efficacy compared to conventional hydroxamic acid derivatives . The major products formed from these reactions are the inhibited forms of the respective matrix metalloproteinases .
Scientific Research Applications
MMPI-1154 has a wide range of scientific research applications. In chemistry, it is used as a matrix metalloproteinase-2 inhibitor for studying the enzyme’s role in various biochemical processes . In biology, it is employed to investigate the mechanisms of apoptosis and cell survival . In medicine, MMPI-1154 is a potential therapeutic agent for acute myocardial infarction and other cardiovascular diseases . Additionally, it has shown promising anticancer activity by inducing apoptosis in cancer cells . The compound’s ability to inhibit multiple matrix metalloproteinases makes it a valuable tool in various fields of scientific research .
Mechanism of Action
MMPI-1154 exerts its effects by inhibiting the activity of matrix metalloproteinase-2, matrix metalloproteinase-13, matrix metalloproteinase-1, and matrix metalloproteinase-9 . These enzymes are involved in the degradation of extracellular matrix components, which is a critical process in tissue remodeling and repair . By inhibiting these enzymes, MMPI-1154 reduces the degradation of the extracellular matrix, thereby protecting cardiac myocytes from ischemia/reperfusion injury . The compound also induces apoptosis in cancer cells by inhibiting the activity of certain kinases involved in cell growth and survival .
Comparison with Similar Compounds
MMPI-1154 is unique in its efficacy as a matrix metalloproteinase-2 inhibitor compared to other similar compounds. It has shown superior efficacy in comparison to conventional hydroxamic acid derivatives . Similar compounds include other imidazole and thiazole carboxylic acid-based matrix metalloproteinase inhibitors, such as MMPI-1260 and MMPI-1248 . These compounds also exhibit cardioprotective effects but differ in their specific inhibitory profiles and efficacy . MMPI-1154 stands out due to its significant reduction in infarct size and its potential as a therapeutic agent for acute myocardial infarction .
Properties
IUPAC Name |
2-[[(4-fluorophenyl)methyl-[(4-phenylmethoxyphenyl)methyl]amino]methyl]-1H-imidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c27-22-10-6-19(7-11-22)15-30(17-25-28-14-24(29-25)26(31)32)16-20-8-12-23(13-9-20)33-18-21-4-2-1-3-5-21/h1-14H,15-18H2,(H,28,29)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTNFRCPUOPISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC3=CC=C(C=C3)F)CC4=NC=C(N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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